molecular formula C9H14ClF3N2O2 B2693836 2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride CAS No. 2287259-70-3

2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride

Cat. No. B2693836
CAS RN: 2287259-70-3
M. Wt: 274.67
InChI Key: VUIZTGIGKMAEEE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride, also known as TAN-67, is a synthetic compound that has been widely studied for its potential use in the treatment of various medical conditions.

Scientific Research Applications

Hydrolysis and Acylation in Organic Synthesis

Research demonstrates the utility of spirocyclic compounds in organic synthesis, highlighting their behavior under conditions of hydrolysis and acylation. For instance, acid-catalyzed hydrolysis of dialkyl-substituted amino-imino morpholinyl oxaspiro compounds under mild conditions can lead to the formation of oxo-oxa-azaspiro nonatrienes, which upon acylation afford N-acetamides. This illustrates the compound's utility in synthesizing complex organic molecules with potential applications in drug development and materials science (Belikov et al., 2013).

Synthesis of Spirocyclic Oxetane-Fused Compounds

The synthesis of spirocyclic oxetane-fused compounds, such as 2-oxa-7-azaspiro[3.5]nonane, has been explored for their potential applications in medicinal chemistry. These compounds can serve as intermediates for the development of drugs and biologically active molecules, indicating the relevance of the structural framework of 2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide; hydrochloride in drug discovery processes (Gurry et al., 2015).

Intramolecular Oxidative Cyclization

The compound's structural framework suggests its potential utility in intramolecular oxidative cyclization reactions. For instance, reactions involving ketoximes with phenyliodine(III) bis(trifluoroacetate) result in the formation of 1-oxa-2-azaspiro[4.5]deca-2,6,9-trien-8-ones, illustrating the compound's relevance in synthesizing cyclic structures with potential applications in pharmaceuticals and organic materials (Kaçan et al., 1993).

Antiplasmodial Properties

The trifluoroacetamide group in compounds has been associated with antiplasmodial properties, suggesting that 2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide; hydrochloride may have potential applications in developing treatments for malaria. Research on N-trifluoroacetyl-indolyl acetamides highlights the exploration of such compounds for their in vitro antiplasmodial properties against Plasmodium falciparum (Mphahlele et al., 2017).

Electrophilic Fluorination

Compounds with trifluoroacetamide groups have been utilized as electrophilic fluorinating agents, indicating the potential use of 2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide; hydrochloride in introducing fluorine atoms into organic molecules. This is crucial for the development of pharmaceuticals and agrochemicals where the introduction of fluorine can significantly alter the biological activity and physical properties of compounds (Banks et al., 1996).

properties

IUPAC Name

2,2,2-trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O2.ClH/c10-9(11,12)7(15)14-6-2-1-3-16-8(6)4-13-5-8;/h6,13H,1-5H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIZTGIGKMAEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CNC2)OC1)NC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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